4-Oxo-(z)-2-nonenal
Description
Lipid Peroxidation and Polyunsaturated Fatty Acid Precursors
Lipid peroxidation, a chain reaction of oxidative degradation of lipids, is the foundational process for ONE formation. It involves the abstraction of a hydrogen atom from a fatty acid, leading to a cascade of reactions that produce a variety of breakdown products, including reactive aldehydes like ONE. mdpi.comtandfonline.com
Omega-6 polyunsaturated fatty acids, particularly linoleic acid and arachidonic acid, are the primary precursors for the formation of 4-Oxo-(Z)-2-nonenal. caymanchem.comglpbio.comglpbio.com These fatty acids are abundant in cellular membranes and are susceptible to oxidation due to the presence of multiple double bonds. mdpi.com The process begins when reactive oxygen species (ROS) initiate the peroxidation of these omega-6 PUFAs. vulcanchem.com This leads to the formation of lipid hydroperoxides, which are key intermediates in the pathway leading to ONE. tandfonline.com
The decomposition of lipid hydroperoxides is a critical step in the generation of ONE. Specifically, 13-hydroperoxyoctadecadienoic acid (13-HpODE), a hydroperoxide derived from linoleic acid, breaks down to form several α,β-unsaturated aldehydes. acs.orgnih.gov One of the major initial products of this decomposition is 4-hydroperoxy-2-nonenal (B23920) (HPNE). acs.orgnih.govnih.gov HPNE is an important intermediate that can then be converted to this compound. acs.orgnih.govnih.gov This conversion can be catalyzed by transition metal ions. tandfonline.com It's also been suggested that ONE can be formed through a concerted mechanism from a rearrangement product of 13-HpODE. acs.orgnih.gov
Table 1: Key Precursors and Intermediates in this compound Formation
| Compound Name | Role in Pathway |
| Linoleic Acid | Primary omega-6 PUFA precursor |
| Arachidonic Acid | Primary omega-6 PUFA precursor |
| 13-Hydroperoxyoctadecadienoic acid (13-HpODE) | Lipid hydroperoxide intermediate derived from linoleic acid |
| 4-Hydroperoxy-2-nonenal (HPNE) | Key intermediate that decomposes to form this compound |
| This compound (ONE) | Final reactive aldehyde product |
Enzymatic Mechanisms of Generation
While non-enzymatic lipid peroxidation is a major source of ONE, specific enzymes can also contribute to its formation by generating the necessary lipid hydroperoxide precursors.
Cyclooxygenase-2 (COX-2), an enzyme often upregulated during inflammation, can metabolize arachidonic acid to produce prostaglandin (B15479496) E2 and other bioactive lipids. nih.gov This process also leads to the formation of lipid hydroperoxides, such as 15-hydroperoxyeicosatetraenoic acid (15-HPETE). nih.govnih.gov The decomposition of these COX-2-derived hydroperoxides can subsequently yield this compound. nih.govresearchgate.net This links inflammatory pathways directly to the generation of this reactive aldehyde.
Lipoxygenases (LOXs) are another class of enzymes that can oxygenate polyunsaturated fatty acids to form lipid hydroperoxides. nih.gov Specifically, 15-lipoxygenase (15-LOX) can act on arachidonic acid to produce 15(S)-hydroperoxy-[5Z,8Z,11Z,13E]-eicosatetraenoic acid (15(S)-HpETE). nih.gov This hydroperoxide can then undergo decomposition to form this compound. nih.gov Studies have shown that in cells expressing human 15-lipoxygenase-1, the formation of a glutathione (B108866) adduct of ONE is dependent on arachidonic acid treatment and can be abolished by a lipoxygenase inhibitor. nih.gov
Table 2: Enzymes Involved in this compound Formation
| Enzyme | Substrate | Key Product Leading to ONE |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) |
| 15-Lipoxygenase (15-LOX) | Arachidonic Acid, Linoleic Acid | 15(S)-Hydroperoxy-[5Z,8Z,11Z,13E]-eicosatetraenoic acid (15(S)-HpETE) |
Non-Enzymatic Generation Pathways
Beyond specific enzymatic reactions, this compound can also be formed through non-enzymatic pathways, primarily driven by the chemical instability of lipid hydroperoxides in the presence of certain catalysts. The Fe(II)-mediated decomposition of 13-hydroperoxyoctadecadienoic acid is a well-characterized example of this, yielding ONE as a major product. acs.orgnih.gov This process is significant as it highlights how factors such as the presence of transition metals in tissues can contribute to the generation of this reactive aldehyde, independent of specific enzyme activity. tandfonline.com This non-enzymatic route underscores the broad potential for ONE formation under conditions of oxidative stress where both lipid hydroperoxides and metal ions may be present. mdpi.com
Structure
3D Structure
Properties
CAS No. |
103560-62-9; 1313400-91-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.209 |
IUPAC Name |
(Z)-4-oxonon-2-enal |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5- |
InChI Key |
SEPPVOUBHWNCAW-ALCCZGGFSA-N |
SMILES |
CCCCCC(=O)C=CC=O |
solubility |
not available |
Origin of Product |
United States |
Biochemical Pathways of 4 Oxo Z 2 Nonenal Formation
Non-Enzymatic Generation Pathways
Metal-Catalyzed Autoxidation Processes
Metal-catalyzed autoxidation represents a significant non-enzymatic pathway for the formation of 4-oxo-2-nonenal (B12555) (ONE) and other reactive aldehydes from the oxidative degradation of polyunsaturated fatty acids (PUFAs). tandfonline.com This process is primarily driven by the catalytic activity of transition metals, such as iron and copper, which facilitate the decomposition of lipid hydroperoxides, the primary products of lipid peroxidation. nih.govtandfonline.com
The formation of ONE through this mechanism typically originates from ω-6 PUFAs like linoleic acid. tandfonline.comcaymanchem.com The process involves the decomposition of lipid hydroperoxide precursors, notably 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is derived from linoleic acid. researchgate.netnih.gov The presence of ferrous iron (Fe²⁺) is crucial in mediating the breakdown of these hydroperoxides. researchgate.netacs.org Research has demonstrated that the Fe²⁺-mediated decomposition of 13-HPODE results in the formation of several α,β-unsaturated aldehydes, including ONE. acs.orgresearchgate.net
Detailed studies have confirmed that 4-oxo-2-nonenal is a major product of the Fe²⁺-mediated breakdown of lipid hydroperoxides, particularly at low iron concentrations or during early phases of the reaction. researchgate.netacs.org The reaction also yields another major, previously unrecognized product, 4-hydroperoxy-2-nonenal (B23920). acs.org It is proposed that 4-hydroperoxy-2-nonenal is the initial product, which can then be converted to 4-hydroxy-2-nonenal (HNE) in the presence of high Fe²⁺ concentrations or through extended incubation periods. researchgate.netacs.orgresearchgate.net It is also conceivable that some 4-hydroperoxy-2-nonenal is converted to 4-oxo-2-nonenal. researchgate.netresearchgate.net
A more recently identified pathway involves the metal-catalyzed oxidation of 2-alkenals to generate their corresponding 4-oxo-2-alkenals. tandfonline.comtandfonline.com Studies using 2-octenal (B7820987) as a model compound have shown that transition metals like copper (Cu²⁺) and iron (Fe²⁺) significantly enhance its conversion to 4-oxo-2-octenal (OOE). tandfonline.com This finding demonstrates a novel mechanism where existing 2-alkenals, themselves products of lipid peroxidation, can be further oxidized to form the more reactive 4-oxo-2-alkenals. tandfonline.comtandfonline.com This pathway suggests that the formation of ONE in biological systems may occur not only directly from fatty acid hydroperoxides but also from the subsequent metal-catalyzed oxidation of 2-nonenal. tandfonline.comnih.gov This secondary oxidation pathway provides a potential mechanism for metal-catalyzed genotoxicity. tandfonline.comtandfonline.com
| Precursor Molecule | Metal Catalyst | Key Products / Intermediates | Key Research Finding | Reference |
|---|---|---|---|---|
| 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | Fe²⁺ (low concentration) | 4-Oxo-2-nonenal, 4-Hydroperoxy-2-nonenal | At low Fe²⁺ concentrations or early time points, 4-oxo-2-nonenal is a major product of lipid hydroperoxide decomposition. | researchgate.netacs.org |
| 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | Fe²⁺ (high concentration) | 4-Hydroxy-2-nonenal (HNE) | At high Fe²⁺ concentrations and longer incubation times, the formation of 4-hydroxy-2-nonenal is favored via the 4-hydroperoxy-2-nonenal intermediate. | researchgate.netacs.org |
| 2-Octenal | Cu²⁺, Fe²⁺ | 4-Oxo-2-octenal (OOE) | Transition metals enhance the oxidation of the C4-position of 2-alkenals to form corresponding 4-oxo-2-alkenals, demonstrating a novel formation pathway. | tandfonline.comtandfonline.com |
| Polyunsaturated Fatty Acids (PUFAs) | Fe²⁺, Cu²⁺ | Alkoxy Radicals, Lipid Hydroperoxides | Transition metals convert lipid hydroperoxides to alkoxy radicals, which initiate radical rearrangements leading to the formation of aldehydes. | nih.govnih.gov |
Metabolic Transformations and Enzymatic Biotransformation of 4 Oxo Z 2 Nonenal
Enzymatic Detoxification Pathways
Cells possess several enzymatic systems to metabolize and detoxify 4-Oxo-(Z)-2-nonenal. These pathways primarily involve oxidation, reduction, and conjugation reactions, converting the reactive aldehyde into more water-soluble and less toxic metabolites. nih.gov
One of the primary routes for the detoxification of aldehydes is oxidation to their corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). mdpi.comnih.gov In the case of this compound, it is metabolized by ALDH-mediated oxidation to form 4-oxo-2-nonenoic acid (ONA). nih.gov The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in the detoxification of various toxic aldehydes, including those generated from lipid peroxidation. mdpi.comnih.gov This conversion of the aldehyde group to a carboxyl group significantly reduces the electrophilic reactivity of the molecule, facilitating its elimination.
Another significant enzymatic pathway for the metabolism of this compound is the reduction of its aldehyde group. This reaction is catalyzed by enzymes belonging to the aldo-keto reductase (AKR) superfamily, such as aldose reductase (AR). nih.govnih.gov The reduction of this compound at the C-1 position yields 4-oxo-2-nonen-1-ol (ONO). nih.govresearchgate.netnih.gov
Kinetic studies have shown that aldose reductase efficiently catalyzes the reduction of this compound. nih.gov Interestingly, the reduction product, ONO, retains its α,β-unsaturation, which allows it to still be a substrate for other reactions, such as glutathione (B108866) conjugation. nih.govresearchgate.net Furthermore, research indicates that aldose reductase can also metabolize the glutathione conjugate of ONE (GS-4ONE), demonstrating a higher catalytic efficiency for the conjugated form compared to the free aldehyde. nih.gov
Conjugation with glutathione (GSH) is a major detoxification pathway for electrophilic compounds, mediated by glutathione S-transferases (GSTs). wikipedia.orgnih.gov this compound, with its two electrophilic centers, undergoes a complex GST-mediated reaction with GSH. nih.gov Unlike simpler aldehydes, the conjugation does not occur merely through a standard Michael addition at the C-3 position. researchgate.netnih.gov
Research has revealed an unexpected and complex mechanism for the formation of a major adduct. researchgate.netnih.gov The process is initiated by a nucleophilic attack of the γ-glutamate α-amino group of GSH on the C-1 aldehyde of ONE, forming a Schiff base. nih.gov Subsequently, the cysteine thiol of the same GSH molecule performs a Michael addition to the α,β-unsaturated system. nih.gov This is followed by two intramolecular cyclizations and subsequent dehydrations, resulting in the formation of a unique and stable product known as the thiadiazabicyclo-ONE-GSH adduct (TOG). researchgate.netnih.govnih.gov This intricate mechanism effectively neutralizes both reactive centers of the ONE molecule.
Table 1: Summary of Enzymatic Detoxification Pathways for this compound
| Enzyme Family | Specific Enzyme (Example) | Metabolic Process | Product |
|---|---|---|---|
| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Oxidation | 4-oxo-2-nonenoic acid (ONA) |
| Aldo-Keto Reductase (AKR) | Aldose Reductase (AR) | Reduction | 4-oxo-2-nonen-1-ol (ONO) |
| Glutathione S-Transferase (GST) | Various GST Isoforms | Conjugation/Cyclization | Thiadiazabicyclo-ONE-GSH adduct (TOG) |
Non-Enzymatic Degradation Pathways and Initial Adduct Formation
Due to its high electrophilicity, this compound can react non-enzymatically with various biological macromolecules, leading to their modification and potential degradation. wikipedia.orgcaymanchem.com This reactivity is a key aspect of its biological effects.
The primary mechanism of non-enzymatic reaction is the formation of covalent adducts with nucleophilic sites on proteins and DNA. caymanchem.comacs.org It readily modifies proteins by reacting with the side chains of amino acids such as lysine (B10760008) and histidine, which can lead to protein cross-linking and degradation. caymanchem.comglpbio.comacs.org Studies on bovine skeletal muscle proteins have shown that incubation with this compound leads to significant protein degradation over time. acs.orgnih.gov
Furthermore, this compound reacts efficiently with DNA to form adducts. acs.org It has been shown to modify 2'-deoxyguanosine (B1662781) and 2'-deoxyadenosine (B1664071). caymanchem.comacs.orgglpbio.com The reaction with 2'-deoxyadenosine, for example, proceeds via the formation of initial unstable isomeric adducts that readily dehydrate to form a stable, substituted etheno adduct. acs.org The formation of these adducts represents a form of non-enzymatic degradation for the aldehyde while simultaneously causing damage to the macromolecule.
Table 2: Non-Enzymatic Adduct Formation by this compound
| Target Molecule | Reactive Site (Example) | Type of Adduct/Modification |
|---|---|---|
| Proteins | Lysine, Histidine Residues | Michael adducts, Schiff bases, Protein cross-links |
| DNA | 2'-deoxyadenosine | Substituted etheno adducts |
| DNA | 2'-deoxyguanosine | Covalent modifications |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | ONE |
| 4-oxo-2-nonenoic acid | ONA |
| 4-oxo-2-nonen-1-ol | ONO |
| 4-hydroxy-2-nonenal | 4-HNE |
| Glutathione | GSH |
| Thiadiazabicyclo-ONE-GSH adduct | TOG |
| 2'-deoxyadenosine | |
| 2'-deoxyguanosine | |
| Lysine |
Molecular Reactivity and Covalent Adduction with Biomolecules
Protein Adduct Formation and Consequential Structural Alterations
4-oxo-2-nonenal (B12555) (4-ONE) is a reactive α,β-unsaturated aldehyde produced from the peroxidation of polyunsaturated fatty acids. nih.govacs.org Its high reactivity allows it to form covalent adducts with proteins, leading to significant alterations in their structure and function. acs.orgresearchgate.net
Covalent Modification of Amino Acid Residues (Lysine, Histidine, Cysteine, Arginine)
Research has demonstrated that 4-ONE readily reacts with several nucleophilic amino acid residues within proteins. nih.govnih.gov The primary targets for covalent modification by 4-ONE are cysteine (Cys), histidine (His), lysine (B10760008) (Lys), and arginine (Arg). nih.govacs.orgnih.gov Studies using model peptides have shown that 4-ONE can adduct all of these residues. nih.govnih.govacs.org
The order of reactivity of these amino acid nucleophiles towards 4-ONE is generally Cys >> His > Lys > Arg. nih.gov The rate of reaction with cysteine is notably high, with rate constants demonstrating a significantly greater reactivity of 4-ONE toward cysteine compared to another similar lipid aldehyde, 4-hydroxynonenal (B163490) (4-HNE). nih.gov Specifically, the rate constant for the modification of Cys by 4-ONE was determined to be 186 M⁻¹ s⁻¹, which is over 150 times greater than that of 4-HNE. nih.gov The presence of an arginine residue in a peptide containing cysteine has been shown to increase the reaction rate with 4-ONE by a factor of approximately 5 to 6. nih.govnih.gov
Mechanistic Pathways of Adduction (e.g., Michael Addition, Schiff Base Formation)
The primary mechanism for the covalent modification of amino acid residues by 4-ONE is through Michael addition . nih.govacs.orgnih.govacs.org This reaction involves the nucleophilic attack of the amino acid side chain on the β-carbon of the α,β-unsaturated aldehyde of 4-ONE. wikipedia.orgmasterorganicchemistry.com The resulting adduct has a mass of 154 Da, which corresponds to the addition of one molecule of 4-ONE. nih.govacs.orgnih.gov
Another important pathway for adduction, particularly with lysine residues, is the formation of a Schiff base . researchgate.neteijppr.com This reaction occurs between the primary amine of the lysine side chain and the aldehyde group of 4-ONE. researchgate.neteijppr.com Studies have suggested that the reaction of 4-ONE with proteins can occur rapidly through Schiff base formation at the ε-amino groups of lysine residues. researchgate.net
Impact on Protein Conformational Integrity and Catalytic Function
The covalent adduction of amino acid residues by 4-ONE can have a profound impact on the conformational integrity and catalytic function of proteins. acs.orgresearchgate.net The addition of the 4-ONE molecule can disrupt the normal three-dimensional structure of a protein, a process known as denaturation. khanacademy.orgnews-medical.net This alteration in structure is often directly linked to a loss of the protein's biological function. news-medical.netlibretexts.org
Specific Protein Targets and Research Models (e.g., Mitochondrial Proteins, Lactate (B86563) Dehydrogenase, Myoglobin, Histones, α-Synuclein)
Research has identified several specific protein targets for 4-ONE adduction, highlighting its potential role in cellular damage.
Mitochondrial Proteins: 4-ONE has been shown to cause severe damage to mitochondrial structure, including vacuolization and disintegration of mitochondrial membranes. acs.orgresearchgate.net This disruption of mitochondrial integrity can impair crucial cellular functions.
Lactate Dehydrogenase (LDH): Studies have demonstrated that 4-ONE inhibits the enzymatic activity of lactate dehydrogenase. acs.orgresearchgate.netuga.edu This inhibition can disrupt metabolic pathways that rely on LDH, such as the conversion of lactate to pyruvate. researchgate.net
Myoglobin: 4-ONE is a potent covalent modifier of myoglobin, leading to a loss of its redox stability. acs.orgresearchgate.netuga.edu This can impair the oxygen-carrying capacity of muscle tissue.
Histones: 4-ONE preferentially targets and forms adducts with all core histone proteins. researchgate.net This modification can prevent the proper assembly of nucleosomes, potentially linking oxidative stress to epigenetic changes. researchgate.net
| Protein Target | Observed Effect of 4-ONE Adduction | Research Model |
| Mitochondrial Proteins | Severe vacuolization and disintegration of mitochondrial membranes. acs.orgresearchgate.net | Isolated cardiac mitochondria. acs.org |
| Lactate Dehydrogenase | Inhibition of enzymatic activity. acs.orgresearchgate.netuga.edu | In-vitro meat model system. researchgate.net |
| Myoglobin | Loss of redox stability. acs.orgresearchgate.netuga.edu | In-vitro meat model system. researchgate.net |
| Histones | Formation of adducts with all core histones, preventing nucleosome assembly. researchgate.net | RKO cells, stimulated macrophages. researchgate.net |
Protein Cross-Linking Mechanisms
In addition to forming adducts with single amino acid residues, 4-ONE can also induce protein cross-linking, where two or more protein molecules are joined by a covalent bond. researchgate.netcaymanchem.comtandfonline.com This process can lead to the formation of protein aggregates.
One proposed mechanism involves the reaction of the two carbonyl groups present in the 4-ONE adduct. acs.org After an initial Michael addition, the resulting adduct contains both an aldehyde and a ketone group, each of which could potentially react with an amine group (e.g., from a lysine residue) to form extensive cross-links. acs.org Another pathway involves the initial formation of Michael adducts with histidine and cysteine residues, which can then condense with lysine residues to form imidazolyl-pyrrole cross-links. tandfonline.com
Nucleic Acid Adduction and Mechanistic Implications
Beyond its effects on proteins, 4-oxo-2-nonenal has been shown to modify nucleic acids, which has significant implications for mutagenesis and carcinogenesis. caymanchem.com The electrophilic nature of 4-ONE allows it to react with the nucleophilic sites on DNA and RNA bases, forming covalent adducts. atdbio.comnih.gov
Studies have shown that 4-ONE can modify 2'-deoxyguanosine (B1662781), a component of DNA. caymanchem.com The formation of such DNA adducts is an irreversible process that can inhibit critical cellular processes like transcription and translation. atdbio.com The primary mechanism of adduction is believed to be a nucleophilic substitution reaction, where the nucleophilic centers of the DNA bases attack the electrophilic 4-ONE molecule. atdbio.com The most reactive sites in DNA are typically the N(7) atom of guanine (B1146940) and the N(3) atom of adenine, as they are both nucleophilic and accessible within the grooves of the DNA double helix. atdbio.com The formation of these adducts can lead to mutations if not repaired, potentially contributing to the initiation of cancer. caymanchem.com
Reaction with Deoxyguanosine and Deoxyadenosine (B7792050)
4-Oxo-(z)-2-nonenal (ONE) is a bifunctional electrophile that demonstrates significant reactivity with DNA nucleosides, particularly deoxyguanosine (dG) and deoxyadenosine (dA). nih.gov As a product of lipid peroxidation, its ability to form covalent adducts with DNA bases is a key aspect of its genotoxicity. caymanchem.com In vitro studies have shown that ONE, formed from the decomposition of linoleic acid hydroperoxides, reacts with dG and dA to produce 2-oxo-heptyl-substituted etheno (ε) adducts. nih.govthieme-connect.com
The reaction between ONE and 2'-deoxyadenosine (B1664071) results in three primary products. acs.org Two of these are isomeric and unstable, interconverting at room temperature. acs.org These initial products readily dehydrate to form a single, more stable adduct. acs.org Mass spectral analysis has established that this reaction involves the attachment of the exocyclic amino group (N6) of deoxyadenosine to the C-1 position of the 4-oxo-2-nonenal molecule. acs.org
Similarly, the reaction of ONE with 2'-deoxyguanosine yields covalent modifications. caymanchem.com This interaction is highly efficient, leading to the formation of stable adducts. acs.org The high reactivity of 4-oxo-alkenals, like ONE, with nucleobases, especially guanine, underscores their potential role as significant endogenous genotoxins. nih.gov
Formation of Exocyclic and Etheno Adducts
The covalent modification of DNA by this compound leads to the formation of bulky, exocyclic adducts. nih.govresearchgate.net These structures are formed through a series of chemical reactions with the DNA bases. The primary type of adducts formed are substituted etheno adducts, which are characterized by an additional ring structure fused to the nucleobase. thieme-connect.com
The proposed mechanism for the reaction with deoxyguanosine begins with a nucleophilic attack by the N2 position of dG on the aldehyde carbon (C-1) of ONE. This is followed by a Michael-type addition between the N-1 position of dG and the C-2 of ONE, which creates an intermediate ethano ring structure. nih.gov This ethano adduct is unstable and readily undergoes dehydration to form the more stable 2-oxo-heptyl-substituted 1,N2-etheno-2'-deoxyguanosine (heptanone-etheno-dG). nih.govthieme-connect.com A similar mechanism occurs with deoxyadenosine and deoxycytidine, yielding the corresponding 1,N6-etheno-dA and 3,N4-etheno-dC adducts. nih.gov
In the reaction with 2'-deoxyadenosine, two initial isomeric products, identified as substituted ethano adducts, are formed. acs.org These intermediates are transient and quickly convert to the more stable substituted etheno adduct, identified as 1''-[3-(2'-deoxy-β-d-erythropentafuranosyl)-3H-imidazo[2,1-i]purin-7-yl]heptane-2''-one. acs.org The formation of this etheno adduct in calf thymus DNA treated with ONE occurs in amounts almost two orders of magnitude greater than the transient ethano adducts, highlighting the stability and prevalence of the final etheno product. acs.org
| Nucleoside | Initial Adduct Type | Final Adduct Type | Adduct Name |
|---|---|---|---|
| Deoxyguanosine (dG) | Substituted Ethano Adduct | Substituted Etheno Adduct | 2-Oxo-heptyl-substituted 1,N²-etheno-2'-deoxyguanosine |
| Deoxyadenosine (dA) | Substituted Ethano Adduct (Isomers A₁ and A₂) | Substituted Etheno Adduct (Adduct B) | 1,N⁶-etheno-2'-deoxyadenosine |
| Deoxycytidine (dC) | - | Substituted Etheno Adduct | 3,N⁴-etheno-2'-deoxycytidine |
Mechanistic Contributions to DNA Damage Pathways
The formation of covalent adducts by this compound represents a significant mechanism of DNA damage. These bulky exocyclic lesions distort the DNA double helix, which can interfere with normal cellular processes like DNA replication and transcription. czytelniamedyczna.pl If these adducts are not removed by cellular DNA repair mechanisms, they can lead to mutations, making them promutagenic. thieme-connect.comczytelniamedyczna.pl
The presence of ONE-derived DNA adducts is considered a form of mutagenic damage that can trigger cellular stress responses. nih.govresearchgate.net For instance, the DNA damage caused by ONE can activate the ataxia-telangiectasia mutated (ATM) kinase, a key protein in the DNA damage response pathway, which in turn phosphorylates the tumor suppressor protein p53. researchgate.net Furthermore, ONE has been shown to inhibit proteasome activity, which increases the stability and accumulation of p53. researchgate.net
The persistence of these adducts can lead to mispairing during DNA replication, resulting in mutations such as base pair substitutions, insertions, and deletions. thieme-connect.com Such mutations in critical genes, including proto-oncogenes and tumor suppressor genes, are implicated in the initiation and progression of cancer. caymanchem.comczytelniamedyczna.pl Beyond direct mutagenicity, related lipid aldehydes have been shown to inhibit DNA repair systems, such as nucleotide excision repair (NER), by directly modifying repair proteins. nih.gov This inhibition of repair capacity can exacerbate the genotoxic effects of both endogenous and exogenous DNA damaging agents. nih.gov
Interactions with Cellular Lipids and Membrane Systems
As a product of lipid peroxidation, this compound is generated within or near cellular membranes and can interact with membrane components. nih.govvetmeduni.ac.at Reactive aldehydes are known to react with the amine headgroups of membrane phospholipids, particularly phosphatidylethanolamine (B1630911) (PE), to form adducts. vetmeduni.ac.attandfonline.com
One study using molecular dynamics simulations investigated the effects of both ONE and a related aldehyde, 4-hydroxy-2-nonenal (HNE), on lipid bilayers. The study found that while HNE increased membrane permeability to ions, the more toxic ONE did not produce the same effect. vetmeduni.ac.at The simulations suggested that HNE-PE and ONE-PE adducts anchor at different positions within the lipid bilayer, leading to different effects on membrane properties like lipid area and bilayer thickness. vetmeduni.ac.at
Beyond direct interaction with lipids, ONE can influence membrane-associated processes indirectly. For example, ONE can induce the formation of toxic oligomers of the protein α-synuclein. researchgate.netacs.org These ONE-induced α-synuclein oligomers were found to interact strongly with organellar membranes within cells, leading to mitochondrial fragmentation. researchgate.netacs.org This highlights a pathway where ONE's toxicity is mediated through the modification of a protein, which then disrupts membrane integrity and function. acs.org The interaction of reactive aldehydes with membrane proteins is a recognized phenomenon that can alter protein function and disturb mitochondrial organization. tandfonline.comfrontiersin.org
Advanced Analytical Methodologies for 4 Oxo Z 2 Nonenal Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of lipid peroxidation products, allowing for the separation of complex mixtures and enabling precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of ONE by GC-MS is challenging due to its reactivity and polarity, derivatization can overcome these limitations. This approach has been successfully applied to the related compound, 4-hydroxy-2-nonenal (HNE). nih.govresearchgate.net The methodology involves converting the analyte into a more volatile and less polar derivative.
A common strategy includes a two-step derivatization process:
Reaction with a hydroxylamine (B1172632) reagent, such as pentafluorobenzyl-hydroxylamine-HCl (PFBHA), to form an oxime derivative from the carbonyl groups.
Silylation of any hydroxyl groups, for instance, using a reagent to form trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net
This process yields a stable derivative that is suitable for GC separation. The subsequent analysis by mass spectrometry, particularly using negative ion chemical ionization (NICI), offers high sensitivity and specificity. nih.gov For quantification, a stable isotope-labeled internal standard is typically employed to ensure accuracy and precision. nih.gov This GC-MS method, validated for HNE, has demonstrated excellent linearity, specificity, and sensitivity, with accuracies between 99% and 104% over the calibration range. nih.govresearchgate.net
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for the analysis of ONE and its adducts, as it is well-suited for non-volatile and thermally labile molecules in complex biological matrices. nih.gov This method allows for the direct identification and quantification of the parent compound as well as its covalent adducts with proteins, DNA, and other biomolecules. nih.govnih.gov
Researchers have successfully used LC-MS/MS to identify ONE as a major product of the decomposition of lipid hydroperoxides. acs.orgnih.gov The technique is also instrumental in characterizing the specific adducts formed. For example, LC-MS/MS analysis revealed that ONE modifies specific lysine (B10760008) residues in apolipoprotein A-I (apoA-I) on High-Density Lipoprotein (HDL). nih.gov Furthermore, stable isotope dilution LC-multiple reaction monitoring/mass spectrometry has been employed to quantify a unique thiadiazabicyclo-ONE-glutathione adduct (TOG) that forms during cellular oxidative stress. nih.gov
The power of LC-MS/MS also extends to the study of DNA damage, where it has been used to identify and characterize substituted etheno adducts formed from the reaction of ONE with 2'-deoxyadenosine (B1664071) and 2'-deoxycytidine (B1670253). researchgate.netnih.gov
| Analyte | Matrix/Sample Type | Key LC-MS/MS Finding | Reference |
|---|---|---|---|
| ONE-ketoamide (lysine) adducts | High-Density Lipoprotein (HDL) | Significantly higher levels found in individuals with familial hypercholesterolemia compared to healthy controls. Specific modification sites on apoA-I were identified. | nih.gov |
| Thiadiazabicyclo-ONE-GSH adduct (TOG) | Cellular models | Quantified as an endogenously derived adduct during peroxide-induced oxidative stress using stable isotope dilution. | nih.gov |
| 4-Oxo-2-nonenal (B12555) (parent compound) | Decomposition of lipid hydroperoxides | Confirmed as a major product of Fe(II)-mediated breakdown of lipid hydroperoxides. | acs.orgnih.gov |
| ONE-2'-deoxyadenosine adducts | In vitro reaction with DNA | Identified the formation of stable substituted etheno adducts. | nih.gov |
| ONE-2'-deoxycytidine adducts | In vitro reaction | Revealed the formation of three major products, including a stable etheno adduct. | researchgate.net |
To enhance the sensitivity and specificity of detection, particularly for HPLC with UV or fluorescence detection, derivatization strategies are often employed. 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used reagent that reacts with the carbonyl groups of aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. nih.govhitachi-hightech.com These derivatives possess a strong chromophore, making them easily detectable by UV-Vis spectrophotometry, typically around 360 nm. nih.govhitachi-hightech.comsfrbm.org
The reaction of DNPH with a carbonyl compound like ONE results in a hydrazone, which can then be separated and quantified using high-performance liquid chromatography (HPLC). nih.govhitachi-hightech.com This method is advantageous because it converts the reactive aldehyde into a more stable product, facilitating analysis. researchgate.net While this technique is robust, potential issues such as the formation of E- and Z-stereoisomers of the resulting hydrazone must be considered, as this can complicate quantification if not properly resolved chromatographically. nih.gov
Immunochemical and Spectroscopic Techniques
Immunochemical and spectroscopic methods provide alternative and often complementary approaches for detecting ONE-related modifications and elucidating the structure of its adducts.
Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunohistochemistry (IHC), utilize antibodies that specifically recognize and bind to epitopes formed by the adduction of aldehydes to proteins. nih.gov These techniques have been invaluable in demonstrating the presence and distribution of lipid peroxidation-derived protein modifications in various tissues and pathologies. nih.govnih.govimrpress.com
Monoclonal antibodies have been developed that are highly specific for protein adducts of the related aldehyde, HNE. nih.gov For instance, a specific monoclonal antibody recognizes the Michael addition adduct of HNE with histidine residues and does not cross-react with other aldehydes. nih.gov This high degree of specificity allows for reliable detection. ELISA provides a quantitative measure of total adduct levels in biological fluids like plasma, while IHC allows for the visualization of the spatial distribution of these modified proteins within tissue sections. nih.govimrpress.comnih.govresearchgate.net These antibody-based assays have been instrumental in linking the accumulation of aldehyde-protein adducts to various diseases. nih.govimrpress.comarvojournals.org
| Technique | Application | Key Finding/Principle | Reference |
|---|---|---|---|
| ELISA | Quantification of "free" and protein-adducted HNE | A "trapping" ELISA was developed to capture and quantify free HNE. Standard ELISAs measure total HNE-protein adducts in samples. | imrpress.comnih.gov |
| Immunohistochemistry (IHC) | Localization of HNE adducts in tissue | Used to detect HNE-modified proteins in the hippocampus of Alzheimer's disease patients, showing a correlation with APOE4 inheritance. | nih.gov |
| Western Blotting | Detection of specific HNE-modified proteins | Identified multiple protein targets of HNE adduction in human monocytic cells. | nih.gov |
| Monoclonal Antibodies | Specific detection of adduct types | Development of an antibody with high affinity for HNE-histidine adducts, enabling specific detection of this modification. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of novel chemical compounds, including the adducts formed by ONE. While mass spectrometry provides information on mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the precise determination of molecular structure and stereochemistry.
NMR has been critical in confirming the structures of adducts formed between ONE and DNA nucleosides. For example, analysis of the reaction between 2'-deoxyadenosine and ONE revealed several products, and the structure of the final, stable etheno adduct was unequivocally confirmed by NMR spectroscopy. nih.gov Similarly, NMR was used to show that the reaction of ONE with 2'-deoxycytidine leads to a substituted 3,N⁴-etheno-2'-deoxycytidine adduct. researchgate.net This level of structural detail is essential for understanding the chemical mechanisms of toxicity and mutagenesis.
Chemoproteomic Profiling for Target Identification
Chemoproteomic profiling has emerged as a powerful strategy for the global identification of cellular proteins targeted by reactive metabolites like 4-Oxo-(Z)-2-nonenal. nih.gov This approach utilizes chemical probes, often an alkynyl or azido (B1232118) surrogate of the molecule of interest, to "tag" and subsequently enrich and identify adducted proteins from complex biological lysates using mass spectrometry. nih.govacs.org
A key study in this area employed a quantitative chemoproteomic analysis using an alkynyl surrogate of ONE to mimic its cellular target profile. nih.gov This research revealed the chemical diversity and dynamics of ONE modifications within cells, identifying four distinct types of adducts:
Michael adducts to cysteine residues. nih.gov
Ketoamide adducts to lysine residues. nih.gov
Schiff-base adducts to lysine residues. nih.gov
A novel pyrrole adduct to cysteine residues. nih.gov
These findings demonstrate that ONE is a versatile electrophile capable of modifying various nucleophilic amino acid residues, thereby altering protein function. The study also highlighted that these modifications can be reversible and co-localize with important post-translational modifications like histone marks, suggesting a role for ONE in redox signaling and epigenetic regulation. nih.govacs.org The identification of numerous protein targets, including those involved in cellular structure, metabolism, and signaling, provides critical insights into the molecular mechanisms underlying the biological effects of this lipid electrophile. nih.govnih.gov
| Adduct Type | Target Amino Acid | Nature of Modification |
|---|---|---|
| Michael Adduct | Cysteine | Covalent addition to the sulfhydryl group. |
| Ketoamide Adduct | Lysine | Reaction with the primary amine group. |
| Schiff-Base Adduct | Lysine | Formation of an imine linkage with the primary amine group. |
| Pyrrole Adduct | Cysteine | A novel, complex modification involving the cysteine residue. |
Isotope-Labeled Internal Standards in Quantitative Analysis (e.g., this compound-d3)
Accurate quantification of reactive and often low-abundance molecules like this compound in biological matrices is a significant analytical challenge. The use of stable isotope-labeled (SIL) internal standards, such as this compound-d3, is the gold standard for quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS). waters.comresearchgate.net
A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C). amazonaws.comcrimsonpublishers.com The key advantages of this approach are:
Correction for Matrix Effects : Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. crimsonpublishers.com Because the SIL standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for reliable correction. waters.com
Compensation for Sample Loss : The SIL standard is added at the beginning of the sample preparation process. It accounts for any loss of the analyte during extraction, cleanup, and derivatization steps, as the ratio of the analyte to the internal standard remains constant. amazonaws.com
For this compound, a deuterated standard like this compound-d3 would co-elute with the endogenous compound during chromatography and exhibit identical ionization behavior in the mass spectrometer. waters.com This allows for the precise determination of the analyte's concentration by measuring the ratio of the signal intensity of the native analyte to that of the known amount of added SIL standard, thereby improving the accuracy and precision of the measurement. crimsonpublishers.comscispace.com
Challenges and Advancements in Quantitative Analysis
The quantitative analysis of this compound is fraught with challenges due to its inherent chemical properties and its presence in complex biological systems. oup.comacs.org
Key Challenges:
High Reactivity : As a potent electrophile, ONE readily reacts with nucleophiles such as proteins and DNA, making it unstable and difficult to extract and measure in its free form. nih.govresearchgate.net
Low Endogenous Concentrations : The physiological and pathological concentrations of free ONE can be very low, requiring highly sensitive analytical methods for detection.
Matrix Complexity : The presence of numerous other lipids, proteins, and metabolites in biological samples can interfere with the analysis. crimsonpublishers.com
Recent Advancements:
Despite these challenges, significant advancements have improved the ability to quantify ONE. The primary driver of progress has been the coupling of sophisticated separation techniques with high-sensitivity mass spectrometry (MS). researchgate.net
LC-MS/MS Methods : The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides the high selectivity and sensitivity needed to measure trace levels of ONE and its metabolites. crimsonpublishers.com
Improved Derivatization : Chemical derivatization strategies can be employed to stabilize the reactive aldehyde and enhance its chromatographic properties and ionization efficiency for MS detection.
Use of SIL Standards : As discussed, the widespread availability and use of stable isotope-labeled internal standards has dramatically improved the accuracy and reproducibility of quantitative methods. researchgate.netamazonaws.com
These advancements are crucial for accurately determining the levels of this compound in various biological states, which is essential for understanding its role in the pathology of diseases associated with oxidative stress. nih.govnih.gov
| Category | Specific Point | Impact on Analysis |
|---|---|---|
| Challenges | High Chemical Reactivity | Leads to sample instability and underestimates of concentration. nih.gov |
| Low Endogenous Levels | Requires highly sensitive instrumentation for detection. | |
| Complex Biological Matrix | Causes signal suppression or enhancement in MS analysis. crimsonpublishers.com | |
| Advancements | LC-MS/MS Techniques | Offers superior sensitivity and selectivity for quantification. researchgate.net |
| Chemical Derivatization | Improves stability and detection efficiency of the analyte. | |
| SIL Internal Standards | Corrects for sample loss and matrix effects, increasing accuracy. amazonaws.com |
Cellular and Molecular Biological Roles of 4 Oxo Z 2 Nonenal
Role in Cellular Oxidative Stress Responses
4-Oxo-(Z)-2-nonenal (4-ONE) is a reactive α,β-unsaturated aldehyde that emerges from the lipid peroxidation of polyunsaturated fatty acids, a process intensified during cellular oxidative stress. nih.govacs.org As an electrophilic species, 4-ONE readily reacts with cellular macromolecules, including proteins and DNA, thereby altering their structure and function. acs.org This reactivity positions 4-ONE as a significant mediator in the cellular response to oxidative stress.
The formation of 4-ONE is a consequence of the oxidative degradation of lipids, initiated by reactive oxygen species (ROS). acs.org Once formed, it can participate in the propagation of cellular damage. However, cells possess detoxification mechanisms to manage such reactive aldehydes. Glutathione (B108866) (GSH), a major intracellular antioxidant, can detoxify bifunctional electrophiles like 4-ONE by forming GSH adducts. nih.gov The enzymatic conjugation of GSH to 4-ONE is a crucial cellular defense mechanism against the aldehyde's reactivity. nih.gov The balance between the generation of 4-ONE during oxidative stress and its detoxification is critical in determining the cellular outcome, which can range from adaptation to cytotoxicity.
Modulation of Cellular Homeostasis and Mitochondrial Function
Impact on Mitochondrial Respiration and Reactive Oxygen Species Production
Mitochondria are central to cellular energy metabolism and are also a primary site of ROS production. The function of these organelles is susceptible to modulation by lipid peroxidation products like 4-ONE. Studies on isolated bovine heart mitochondria have demonstrated that 4-ONE can influence the oxygen consumption rate. At a concentration of 0.20 mM, 4-ONE was found to cause a decrease in oxygen consumption compared to controls. nih.gov Furthermore, research on freshly isolated brain mitochondria has shown that 4-ONE can uncouple mitochondrial respiration at a concentration of 5µM. acs.org
The structural counterpart of 4-ONE, 4-hydroxy-2-nonenal (4-HNE), is known to induce mild uncoupling of oxidative phosphorylation, which in turn lowers the mitochondrial membrane potential and decreases ROS production. researchgate.net While the direct effect of 4-ONE on mitochondrial ROS production requires further detailed investigation, its ability to uncouple respiration suggests it could play a role in a feedback mechanism to modulate mitochondrial ROS generation under conditions of oxidative stress. acs.org
Inhibition of Endogenous Mitochondrial Antioxidant Systems
The mitochondrion is equipped with its own antioxidant defense systems to counteract the damaging effects of ROS produced during respiration. However, these defenses can be compromised by reactive aldehydes. Research indicates that 4-ONE is a potent inhibitor of the endogenous antioxidant systems within mitochondria. nih.gov Comparative studies have revealed that 4-ONE exhibits a more pronounced inhibitory effect on these systems than the more extensively studied 4-HNE. nih.gov Assays measuring hydrogen peroxide levels, ferric reducing antioxidant properties (FRAP), and 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS.+) radical scavenging capacity have all pointed to the superior inhibitory potency of 4-ONE on mitochondrial antioxidant defenses. nih.gov This inhibition can lead to an amplified state of oxidative stress within the mitochondria, potentially contributing to mitochondrial dysfunction.
Mechanistic Regulation of Gene Expression and Epigenetic Processes
Histone Modification and Nucleosome Assembly Inhibition
This compound has been identified as a significant modifier of histones, the primary proteins responsible for packaging DNA into chromatin. acs.org This interaction provides a direct link between oxidative stress and the epigenetic regulation of gene expression. acs.org 4-ONE forms stable adducts with histone proteins, particularly with lysine (B10760008) and histidine residues. acs.org
In studies using RKO human colorectal carcinoma cells, seven specific histone adducts of 4-ONE were identified: four ketoamide adducts with lysine and three Michael adducts with histidine. nih.gov The formation of these adducts on core histones, particularly H3 and H4, has been shown to prevent the assembly of nucleosomes, the fundamental repeating unit of chromatin. acs.org While adduction also occurs on histones H2A and H2B, it appears to have a minimal effect on nucleosome structure. nih.gov The inhibition of nucleosome assembly due to the modification of H3 and H4 suggests that 4-ONE can significantly alter chromatin dynamics and structure. nih.gov
| Histone | Site of 4-ONE Adduction | Type of Adduct | Functional Implication |
| H3 | K23, K27 | Ketoamide | Potential impact on epigenetic patterning, as these are known sites of acetylation and methylation. nih.govnih.gov |
| H4 | K79 | Ketoamide | May affect the interaction between nucleosomal DNA and the histone surface, which is important for heterochromatin formation. nih.gov |
| H2A | H123 | Michael Adduct | Interacts with the DNA backbone. nih.gov |
| H2B | H82, H109, K116 | Michael Adduct (His), Ketoamide (Lys) | Reside on the lateral surface of the nucleosome, suggesting a minimal role in regulating protein-DNA interactions. nih.gov |
This table summarizes the identified sites of this compound adduction on core histones and their potential functional consequences.
The modification of histone tails at sites that are typically subject to other post-translational modifications like acetylation and methylation suggests that 4-ONE adduction could interfere with the established epigenetic signaling pathways that regulate gene expression. acs.org
Modulation of Intracellular Signaling Cascades
As a highly reactive electrophile, this compound has the capacity to modulate intracellular signaling cascades by forming covalent adducts with key signaling proteins. acs.org The formation of these adducts can alter the structure and function of proteins, thereby influencing their activity within signaling pathways. acs.org This mechanism of action is shared with other lipid-derived electrophiles.
While specific signaling pathways directly modulated by 4-ONE are still an area of active research, its established role in modifying histones provides a clear example of its influence on downstream signaling events. acs.org By altering chromatin structure and inhibiting nucleosome assembly, 4-ONE can impact gene expression, which is a fundamental outcome of many signaling cascades. acs.orgnih.gov The identification of a 4-ketoamide adduct at H3K27 in stimulated macrophages suggests a role for this modification in inflammatory signaling. acs.org The presence of 4-ONE-derived adducts in atherosclerotic lesions further supports its involvement in inflammation-related disease pathogenesis, which is governed by complex signaling networks. acs.org The ability of 4-ONE to form stable protein adducts suggests that it can act as a signaling molecule, translating the initial event of lipid peroxidation into longer-lasting changes in cellular function and gene expression.
Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels
4-ONE is a potent endogenous agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed on nociceptive sensory neurons. researchgate.netnih.gov TRPA1 acts as a sensor for a wide array of exogenous irritants and endogenous signals of tissue damage and inflammation. pnas.orgnih.gov The activation of TRPA1 by reactive electrophiles like 4-ONE is a key mechanism in pain, neurogenic inflammation, and sensory irritation. nih.govepa.gov
The mechanism of activation involves the covalent modification of cysteine and lysine residues within the N-terminal region of the TRPA1 protein. mdpi.com As a highly reactive electrophile, 4-ONE readily forms adducts with these nucleophilic amino acid side chains, triggering a conformational change in the channel that leads to its opening and a subsequent influx of cations, primarily Ca²⁺. mdpi.com This influx depolarizes the neuron, leading to the sensation of pain and the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P. pnas.orgnih.gov
Research has demonstrated that 4-ONE is a more potent activator of TRPA1 than its counterpart, 4-HNE. nih.gov Studies using HEK293 cells transfected with human TRPA1 showed that 4-ONE was approximately 10 times more potent than 4-HNE and 40 times more potent than 4-hydroxyhexenal (B101363) (4-HHE) in stimulating calcium influx. nih.gov This superior potency translates to physiological responses; for instance, 4-ONE effectively contracts isolated guinea pig bronchus, an effect mediated by sensory nerve activation, whereas 4-HNE is relatively ineffective. nih.gov
Table 1: Comparative Potency of Endogenous Aldehydes on Human TRPA1 Channels
| Agonist | EC₅₀ (μM) | Source |
|---|---|---|
| 4-Oxo-2-nonenal (B12555) (4-ONE) | ~1.0 | nih.gov |
| 4-Hydroxy-2-nonenal (4-HNE) | ~10.0 | nih.gov |
| 4-Hydroxyhexenal (4-HHE) | ~40.0 | nih.gov |
In vivo studies in mice further elucidate the role of 4-ONE in nociception. Intraplantar injection of 4-ONE triggers pain-related behaviors and neurogenic inflammation, characterized by vasodilation and edema. nih.gov Interestingly, while the initial pain response and vasodilation are dependent on TRPA1 activation, subsequent effects like edema formation appear to be mediated by TRPA1-independent pathways. nih.gov At high concentrations (e.g., 100 μM), 4-ONE has also been shown to activate another sensory channel, TRPV1, suggesting a complex signaling profile at elevated levels of oxidative stress. nih.gov
Perturbation of Redox Signaling
As a product of lipid peroxidation, 4-ONE is an intrinsic component of oxidative stress and a powerful modulator of redox signaling. nih.govuky.edu Its biological effects are largely driven by its high electrophilicity, which makes it significantly more reactive toward cellular proteins than 4-HNE. nih.govacs.orgnih.gov 4-ONE covalently modifies proteins by forming adducts, primarily through Michael addition with the side chains of cysteine and histidine, and by forming Schiff bases or stable 4-ketoamide adducts with lysine. nih.govtandfonline.comacs.org This adduction can alter protein structure and function, thereby disrupting cellular homeostasis and signaling pathways. uky.edu
The reactivity of 4-ONE with proteins is 6 to 31 times greater than that of 4-HNE, depending on the model protein. acs.org This enhanced reactivity leads to more rapid and extensive protein modification, which can have significant consequences. nih.govacs.org For example, 4-ONE induces crosslinking of proteins in high-density lipoprotein (HDL) at concentrations 10-fold lower than those required for 4-HNE, contributing to HDL dysfunction. nih.gov
Table 2: Comparative Reactivity of 4-ONE and 4-HNE
| Parameter | 4-Oxo-2-nonenal (4-ONE) | 4-Hydroxy-2-nonenal (4-HNE) | Source |
|---|---|---|---|
| Neurotoxicity | 4-5 times more toxic | Less toxic | acs.orgnih.gov |
| Reactivity with Model Proteins | 6-31 times more reactive | Less reactive | acs.org |
| Reactivity with Cysteine/Histidine | More reactive | Less reactive | nih.gov |
| Reactivity with Lysine (Michael Adduction) | Less reactive | More reactive | nih.gov |
The modification of key signaling proteins by 4-ONE can perturb numerous pathways. The formation of adducts on redox-sensitive proteins can disrupt their normal function in maintaining cellular balance. researchgate.net For instance, the adduction of lipid aldehydes to proteins involved in energy metabolism, such as α-enolase and ATP synthase, can lead to decreased enzymatic activity and impaired ATP production. uky.edu Furthermore, 4-ONE has been shown to be a major modifier of histones, forming stable ketoamide adducts on lysine residues. acs.org This modification of chromatin proteins represents a potential link between oxidative stress and epigenetic regulation, as adduction at key sites (like H3K27) could interfere with normal histone post-translational modifications and alter gene expression patterns. acs.org The detoxification of 4-ONE is primarily handled by the glutathione (GSH) system, where glutathione-S-transferases (GSTs) catalyze the formation of a GSH-ONE adduct, marking it for elimination. nih.gov
Emerging Research Frontiers and Future Directions
Elucidation of Undiscovered Metabolic Pathways and Metabolites
While primary metabolic pathways for 4-oxo-2-nonenal (B12555) have been identified, the complete metabolic fate of this reactive aldehyde is not fully understood. Current research indicates that ONE undergoes several transformations. It can be reduced at the C-1 position by aldo-keto reductases to form 4-oxo-2-nonen-1-ol (ONO) or oxidized by aldehyde dehydrogenase to yield 4-oxo-2-nonenoic acid (ONA). nih.gov
A significant detoxification pathway involves conjugation with glutathione (B108866) (GSH), mediated by glutathione S-transferases (GSTs). nih.gov This process can lead to the formation of mercapturic acid conjugates that are eventually excreted. nih.gov A notable discovery in this area is the formation of an unusual thiadiazabicyclo-ONE-GSH adduct, termed TOG. This product results from an unexpected GST-mediated GSH addition to the C-1 position of ONE, followed by intramolecular cyclizations and dehydrations. nih.gov The identification of TOG as a stable metabolite provides a valuable biomarker for endogenous ONE formation during oxidative stress. nih.govnih.gov
Future research frontiers will likely focus on identifying further downstream metabolites of ONO, ONA, and the initial GSH conjugates. The complexity of these pathways suggests that a host of yet-to-be-discovered metabolites may exist, each with potentially unique biological activities or roles as biomarkers. Elucidating these extended metabolic networks is crucial for a complete understanding of ONE detoxification and bioactivity.
Identification of Novel Molecular Targets and Interaction Partners
4-Oxo-2-nonenal is known to be significantly more reactive with proteins than the related aldehyde, 4-hydroxy-2-nonenal (HNE). nih.govnih.gov Its reactivity extends to the nucleophilic side chains of several amino acids, including cysteine, histidine, lysine (B10760008), and arginine. nih.gov Quantitative chemoproteomic analyses have revealed a diverse range of modifications that ONE can induce on proteins within a cellular environment. nih.gov
These modifications include:
Michael adducts to cysteine residues. nih.gov
Schiff-base adducts to lysine residues, which are often reversible. nih.govnih.gov
Ketoamide adducts to lysine residues, representing a more stable modification. nih.govnih.gov
Pyrrole adducts to cysteine, a novel type of modification identified through chemoproteomic studies. nih.gov
The fastest reaction of ONE with proteins typically involves Schiff base formation with lysine's ε-amino groups. nih.gov Research has identified specific protein targets of ONE modification. For example, in high-density lipoprotein (HDL), ONE modifies several lysine residues on apolipoprotein A-I (apoA-I), including Lys-12, Lys-23, Lys-96, and Lys-226, leading to HDL dysfunction. nih.gov In the context of neurodegenerative diseases, ONE has been shown to promote the oligomerization of α-synuclein, a protein implicated in Parkinson's disease. acs.org
The frontier of this research lies in moving beyond the identification of primary adducts to understanding the functional consequences of these modifications on a proteome-wide scale. Identifying the full spectrum of protein interaction partners and the specific sites of adduction will provide critical insights into how ONE modulates cellular signaling pathways and contributes to pathology. nih.gov
| Amino Acid Target | Type of Adduct/Modification | Reference |
| Cysteine | Michael Adduct, Pyrrole Adduct | nih.gov |
| Lysine | Schiff-Base Adduct, Ketoamide Adduct | nih.govnih.govnih.gov |
| Histidine | Michael Adduct | nih.gov |
| Arginine | Michael Adduct | nih.gov |
This table summarizes the known amino acid targets of 4-Oxo-2-nonenal and the types of covalent modifications that occur.
Development of Advanced Methodologies for Spatiotemporal Analysis within Cellular Microenvironments
Detecting and quantifying a reactive and transient molecule like ONE within the complex and dynamic environment of a cell presents a significant analytical challenge. nih.gov Current methods for analyzing lipid peroxidation products often rely on techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govresearchgate.net
More advanced, targeted approaches are emerging. A powerful strategy has been the use of quantitative chemoproteomics, which employs an alkynyl surrogate of ONE to mimic its cellular target profile. nih.gov This allows for the capture and subsequent identification of ONE-adducted proteins and the specific sites of modification. nih.gov For tracking specific metabolites, stable isotope dilution liquid chromatography-multiple reaction monitoring/mass spectrometry (LC-MS/MS) has been successfully used to quantify the TOG adduct in cells, providing a direct measure of ONE generation. nih.govnih.gov
The future in this area is the development of methodologies that can provide spatiotemporal resolution. Understanding where and when ONE is produced and reacts within specific cellular microenvironments and organelles is critical. This will likely require the development of novel chemical probes, advanced imaging techniques, and sophisticated mass spectrometry approaches capable of subcellular analysis. Such methods would allow researchers to visualize the dynamics of ONE signaling and damage in real-time, offering unprecedented insight into its role in cellular processes.
Advanced In Vitro and In Vivo Model Systems for Mechanistic Studies
Mechanistic studies of 4-oxo-2-nonenal rely on a variety of model systems that allow for controlled investigation of its biological effects.
In Vitro Models: Cell culture systems are invaluable for dissecting the molecular pathways affected by ONE. Human neuroblastoma cells have been used to demonstrate the neurotoxicity of ONE. nih.gov Murine macrophage/monocyte cell lines (e.g., RAW 267.4) and endothelial cells have been employed to study the formation of ONE-derived metabolites and the role of specific enzymes like 15-lipoxygenase in its generation. nih.gov Additionally, in vitro digestion models have been utilized to assess the bioaccessibility of ONE from dietary sources, such as oxidized cooking oils. nih.gov
In Vivo Models: Animal models are essential for understanding the role of ONE in the context of a whole organism and its relevance to disease. For instance, transgenic mouse models of neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) have shown patterns of oxidative damage relevant to ONE's precursor, HNE. nih.gov Studies on familial hypercholesterolemia have linked elevated ONE-HDL adducts to the disease state in human subjects, suggesting that animal models of this condition could be crucial for further investigation. nih.gov
Future directions will involve the use of more sophisticated models, such as 3D organoids and genetically engineered animal models with altered ONE metabolism. These advanced systems will enable a more precise examination of the causal links between ONE-mediated modifications and the initiation and progression of diseases.
| Model System | Application/Focus Area | Reference |
| Human Neuroblastoma Cells | Investigating neurotoxicity | nih.gov |
| Murine Macrophage/Monocyte Cells (RAW 267.4) | Studying enzymatic generation of ONE and its metabolites | nih.gov |
| Human Endothelial Cells (EA.hy 926) | Characterizing the formation of TOG metabolite | nih.gov |
| In Vitro Digestion Model | Assessing bioaccessibility from food | nih.gov |
| Transgenic Mouse Models (e.g., for ALS, AD) | Investigating role in neurodegenerative disease pathology | nih.gov |
| Human Subjects (e.g., with Familial Hypercholesterolemia) | Correlating ONE-adducts with disease states | nih.gov |
This table provides examples of in vitro and in vivo models used in the study of 4-Oxo-2-nonenal.
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Understanding
A comprehensive understanding of ONE's biological impact requires a systems-level approach that integrates data from multiple "omics" platforms. The complexity of ONE's interactions—from its generation and metabolism to its reaction with numerous cellular components—cannot be fully captured by studying single molecules or pathways in isolation.
Proteomics: Redox proteomics and chemoproteomics have been central to identifying the protein targets of ONE and its precursor, HNE. nih.govuky.edu These approaches have successfully cataloged HNE-modified proteins in the brains of individuals with Down syndrome and Alzheimer's disease, providing a framework for similar large-scale studies on ONE. uky.edu This allows researchers to move from identifying individual targets to understanding how ONE perturbs entire protein networks and cellular pathways. nih.gov
Metabolomics: The identification of key ONE metabolites like ONO, ONA, and TOG demonstrates the power of metabolomics in tracing the fate of ONE in vivo. nih.govnih.gov Analyzing the metabolic profile of cells or tissues exposed to ONE can reveal how it is processed and detoxified, and whether these pathways are altered in disease states.
The integration of proteomics and metabolomics is a key future direction. By correlating the presence of specific ONE-protein adducts (the proteomic signature) with the levels of ONE metabolites (the metabolomic signature), researchers can build a more complete picture of oxidative stress. This multi-omics approach can reveal how metabolic capacity influences the extent of protein damage and vice versa, providing a powerful tool for understanding the mechanisms of disease and identifying comprehensive biomarkers. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting 4-oxo-(Z)-2-nonenal (4-ONE) in biological samples, and how do they address sensitivity challenges?
- Answer : 4-ONE is commonly detected via liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-abundance lipid peroxidation products. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances detectability by stabilizing its reactive aldehyde group . For tissue samples, homogenization in cold PBS (pH 7.2) with antioxidants (e.g., butylated hydroxytoluene) is critical to prevent artifactual oxidation during extraction. Validation should include spike-recovery experiments to account for matrix effects .
Q. What are the standard protocols for handling and storing this compound to ensure stability in experimental settings?
- Answer : 4-ONE is supplied as a methyl acetate solution and must be stored at -80°C to prevent degradation. Solvent replacement (e.g., to DMSO or ethanol) requires evaporation under nitrogen to minimize oxidation. Aqueous solutions (e.g., in PBS) should be prepared fresh and used within 24 hours due to rapid hydrolysis. Stability tests using nuclear magnetic resonance (NMR) or LC-MS are recommended for long-term storage validation .
Advanced Research Questions
Q. How can researchers design experiments to distinguish between 4-ONE’s direct cytotoxic effects and secondary oxidative stress contributions?
- Answer : To isolate direct effects, use antioxidant co-treatments (e.g., N-acetylcysteine) to neutralize secondary reactive oxygen species (ROS). Compare outcomes in wild-type vs. genetically modified cell lines (e.g., GPx1-knockout models) to assess ROS-dependent pathways. Dose-response studies with <10 µM 4-ONE are critical, as higher concentrations may induce nonspecific oxidative damage . Include controls with structurally similar aldehydes (e.g., 4-hydroxynonenal) to evaluate specificity.
Q. How should contradictions in reported DNA adduct formation efficiencies of 4-ONE be analyzed across studies?
- Answer : Discrepancies often arise from variations in experimental conditions:
- pH : Adduct formation (e.g., with 2’-deoxyguanosine) is pH-dependent, with optimal efficiency at pH 6.5–7.5 .
- Concentration : Non-linear adduct yields at >5 µM 4-ONE due to competing protein-binding pathways .
- Analytical methods : LC-MS/MS with isotopically labeled internal standards reduces quantification errors. Meta-analyses should normalize data to common reference conditions (e.g., pH 7.0, 37°C) .
Q. What strategies are recommended for validating 4-ONE as a biomarker in complex biological systems (e.g., inflamed tissues)?
- Answer : Combine orthogonal detection methods:
- Immunohistochemistry : Use anti-4-ONE-protein adduct antibodies (e.g., clone 1F6) for spatial localization.
- Redox lipidomics : Pair LC-MS with stable isotope tracing (e.g., ¹³C-labeled arachidonic acid) to track 4-ONE’s precursor-product relationships.
- Correlative analysis : Cross-validate with other lipid peroxidation markers (malondialdehyde, F2-isoprostanes) to confirm systemic oxidative stress .
Methodological Pitfalls and Solutions
Q. Why do solubility issues of 4-ONE in aqueous buffers complicate in vitro studies, and how can this be mitigated?
- Answer : 4-ONE’s limited solubility in PBS (~0.5 mg/mL) leads to aggregation and inconsistent dosing. Solutions:
- Pre-dissolve in DMSO (≤0.1% final concentration) to enhance solubility.
- Use cyclodextrin-based delivery systems to stabilize 4-ONE in aqueous media.
- Confirm monomeric concentration via dynamic light scattering (DLS) before experiments .
Q. How can researchers address the reactivity of 4-ONE with common laboratory materials (e.g., plastics)?
- Answer : 4-ONE adsorbs to polystyrene and polypropylene, reducing effective concentrations. Use glass vials and PTFE-coated stir bars for storage and handling. Pre-rinse equipment with methyl acetate to remove contaminants. Validate recovery rates using LC-MS after material contact .
Data Presentation Guidelines
Q. What are the best practices for reporting 4-ONE-related data to ensure reproducibility?
- Answer :
- Chemical specifications : Report supplier, purity (≥98%), lot number, and storage conditions.
- Experimental details : Specify solvent composition, pH, and temperature for all assays.
- Raw data : Include uncropped chromatograms and NMR spectra in supplementary materials.
- Statistical analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in adduct quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
